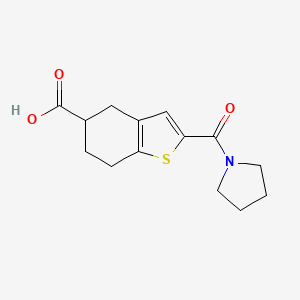

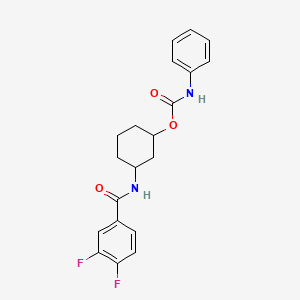

![molecular formula C12H14F3NO3S B2997000 4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane CAS No. 866157-31-5](/img/structure/B2997000.png)

4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane” is an organofluorine compound . It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceutical and agrochemical compounds to enhance their chemical and metabolic stability, lipophilicity, and binding selectivity .

Synthesis Analysis

The synthesis of trifluoromethylated compounds is an active area of research in organic chemistry . One common method involves the use of trifluoromethyltrimethylsilane, which was first reported by Ingo Ruppert in 1984 . This reagent has been widely used for the nucleophilic trifluoromethylation of carbonyl compounds . Another method involves the use of sodium trifluoroacetate as a reagent for trifluoromethylations .Molecular Structure Analysis

The molecular formula of “4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane” is C12H14F3NO3S . It contains a trifluoromethyl group (-CF3), which is known to have a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The trifluoromethyl group can be introduced into other molecules through various synthetic methods, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Physical And Chemical Properties Analysis

The trifluoromethyl group has distinctive physical and chemical properties. It is known to enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reaction Mechanisms

- Unexpected Reactions of Oxazolidinones : Research by Burger et al. (2002) explored the reactions of 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones, uncovering unexpected products depending on the substituent patterns. This study highlights the complex behavior of oxazolidinones in reactions, potentially relevant for understanding the reactivity of 4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane in similar contexts (Burger et al., 2002).

Fluorescence and Probing

- Fluorescent Molecular Probes : Diwu et al. (1997) synthesized fluorescent solvatochromic dyes from diphenyloxazoles, which could serve as molecular probes due to their strong solvent-dependent fluorescence. Such research underscores the utility of oxazolane derivatives in developing sensitive tools for biological and chemical analysis (Diwu et al., 1997).

Heterocyclic Chemistry

- Synthesis and Antimicrobial Evaluation : A study by Alsaedi et al. (2019) synthesized pyrazolo[1,5-a]pyrimidine ring systems with phenylsulfonyl moiety, demonstrating antimicrobial activity. This work illustrates how modifications to the oxazolane core can lead to biologically active compounds with potential therapeutic applications (Alsaedi et al., 2019).

Catalysis and Organic Transformations

- Oxorhenium(V) Complexes : Research by Schachner et al. (2014) on oxorhenium(V) complexes with phenolate-oxazoline ligands explored their reactivity in O-atom-transfer reactions. This study indicates the role of oxazoline derivatives in catalytic processes, potentially relevant for designing new catalysts or understanding mechanistic pathways in organic synthesis (Schachner et al., 2014).

Direcciones Futuras

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and application of trifluoromethylated compounds, such as “4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane”, are expected to continue to grow in the future .

Propiedades

IUPAC Name |

4,4-dimethyl-3-[2-(trifluoromethyl)phenyl]sulfonyl-1,3-oxazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO3S/c1-11(2)7-19-8-16(11)20(17,18)10-6-4-3-5-9(10)12(13,14)15/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKYPLDQMZWQML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

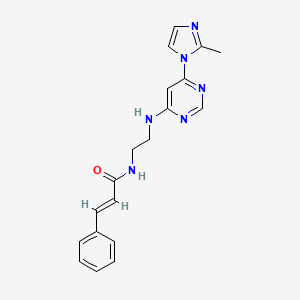

![3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2996919.png)

![4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2996926.png)

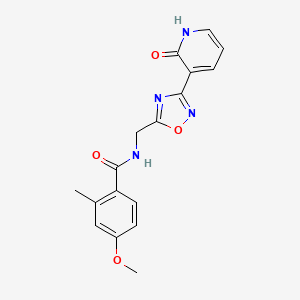

![N-(3-chloro-4-fluorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2996929.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996931.png)

![2-Methoxy-1-azaspiro[4.5]dec-1-ene](/img/structure/B2996932.png)

![2,2-Dimethyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2996936.png)

![5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2996940.png)